Bienvenue dans la boutique en ligne BenchChem!

9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)-

E. coli PNP Substrate specificity Purine nucleoside phosphorylase

9H-Purine, 6-ethyl-9-(β-D-ribofuranosyl)- (CAS 16006-62-5; molecular formula C₁₂H₁₆N₄O₄, MW 280.2798) is a C-6 alkyl-substituted purine ribonucleoside. This compound belongs to the class of 6-alkylpurine ribosides, which have been systematically evaluated as substrates for Escherichia coli purine nucleoside phosphorylase (E. coli PNP) in the context of gene-directed enzyme prodrug therapy (GDEPT).

Molecular Formula C12H16N4O4
Molecular Weight 280.28 g/mol
CAS No. 16006-62-5
Cat. No. B13738331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)-
CAS16006-62-5
Molecular FormulaC12H16N4O4
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCCC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C12H16N4O4/c1-2-6-8-11(14-4-13-6)16(5-15-8)12-10(19)9(18)7(3-17)20-12/h4-5,7,9-10,12,17-19H,2-3H2,1H3
InChIKeyAGKGZTUSZIPPRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-9-(β-D-ribofuranosyl)purine (CAS 16006-62-5) – Structural Identity and Core Properties for Procurement


9H-Purine, 6-ethyl-9-(β-D-ribofuranosyl)- (CAS 16006-62-5; molecular formula C₁₂H₁₆N₄O₄, MW 280.2798) is a C-6 alkyl-substituted purine ribonucleoside . This compound belongs to the class of 6-alkylpurine ribosides, which have been systematically evaluated as substrates for Escherichia coli purine nucleoside phosphorylase (E. coli PNP) in the context of gene-directed enzyme prodrug therapy (GDEPT) . Unlike its close analog 6-methylpurine deoxyriboside (MeP-dR), the ribosyl derivative lacks the 2′-hydroxyl group, which alters substrate recognition, cell permeability, and metabolic stability .

Why 6-Ethyl-9-(β-D-ribofuranosyl)purine Cannot Be Replaced by Other 6-Alkylpurine Ribosides


Minor alterations at the C-6 position of 9-(β-D-ribofuranosyl)purine profoundly impact both enzymatic cleavage efficiency and cytotoxicity . The E. coli PNP substrate activity varies over 40-fold among C-6 alkyl/aryl analogs (from 84,000 to <1,000 nmol/mg/h), while IC₅₀ values against CEM leukemia cells span nearly 5 orders of magnitude (0.02 to >130 μM) . Consequently, substituting one 6-alkylpurine riboside for another in prodrug-activation strategies without verifying quantitative enzyme-kinetic and cell-killing data can result in complete loss of therapeutic efficacy .

Quantitative Differentiation of 6-Ethyl-9-(β-D-ribofuranosyl)purine from Its Closest Analogs


E. coli PNP Substrate Activity: 6-Ethyl Riboside vs. 6-Methyl, 6-Propyl, and 6-Butyl Analogs

The 6-ethyl derivative (compound 8) displays a specific activity of 69,000 nmol/mg/h with purified E. coli PNP, which is 18% lower than the 6-methyl analog (84,000 nmol/mg/h) but 72-fold higher than the 6-phenyl analog (990 nmol/mg/h) . This moderate activity positions the ethyl derivative as a balanced substrate — less rapidly cleaved than methyl, yet still efficiently processed, which may allow finer temporal control of prodrug activation .

E. coli PNP Substrate specificity Purine nucleoside phosphorylase

Cytotoxicity in CEM Leukemia Cells: 6-Ethyl Riboside vs. 6-Methyl and 6-Propyl Analogs

In 72 h continuous exposure against CCRF-CEM human leukemia cells, the 6-ethyl riboside (8) exhibits an IC₅₀ of 0.72 μM, which is 36-fold less potent than the 6-methyl analog (0.02 μM) but 9.4-fold more potent than the 6-n-propyl analog (6.8 μM) . The steep activity cliff from ethyl to propyl (0.72 → 6.8 μM) underscores the critical sensitivity of cytotoxicity to the C-6 substituent length .

CEM cell growth inhibition Antitumor activity Purine nucleoside prodrug

Solid Tumor Panel Selectivity: 6-Ethyl Riboside Exhibits Differential Activity Across Tumor Types

Screening against a panel of solid tumor cell lines reveals that the 6-ethyl riboside (compound 8, inferred as '10' in Table 4) shows IC₅₀ values of 33 μM (SNB7 CNS), 1 μM (DLD-1 colon), and 6 μM (LOXIMVI melanoma), whereas the 6-cyclopropyl analog (12) shows 31, 23, and 10 μM, respectively, indicating that the ethyl substituent confers greater potency in colon and CNS tumor lines compared to cyclopropyl . Certain tumor types such as PC-3 prostate (0.3 μM) and CAKI-1 renal (0.3 μM) are exceptionally sensitive, suggesting tissue-specific prodrug activation windows .

Solid tumor cell lines Anticancer screening Differential tissue sensitivity

Synthetic Accessibility: 6-Ethyl Riboside Achieves 82% Yield via Organozinc Cross-Coupling

The 6-ethyl-9-(β-D-ribofuranosyl)purine (8) is prepared in 82% isolated yield by (Ph₃P)₄Pd-mediated cross-coupling of EtZnBr with 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine followed by deprotection, which is comparable to the 95% yield observed for the 6-methyl derivative (7) but substantially exceeds the 72% yield of the 6-n-propyl analog (9) . The mildness of the organozinc coupling tolerates the unprotected sugar hydroxyls in a subsequent step, enabling a straightforward two-stage synthesis .

Palladium-catalyzed cross-coupling Chemical synthesis yield Scale-up feasibility

Physicochemical Profile: Molecular Weight, Hydrogen Bond Capacity, and Rotatable Bonds

The 6-ethyl riboside (MW 280.2798, 3 H-bond donors, 7 H-bond acceptors, 3 rotatable bonds) occupies a physicochemical space between the lighter 6-methyl analog (MW 266.25) and the more lipophilic 6-n-propyl analog (MW 294.31) . The ethyl group introduces one additional methylene unit compared to methyl, marginally increasing log P while preserving aqueous solubility comparable to adenosine (MW 267.24). This incremental lipophilicity may enhance passive membrane permeability relative to the methyl analog without reaching the solubility-limited absorption threshold observed with n-butyl derivatives.

Physicochemical properties Drug-likeness Permeability prediction

Enzymatic Cleavage Selectivity: Class-Level Evidence for Discrimination Between Bacterial and Human PNP

Human PNP is exquisitely specific for 6-oxopurines (guanosine, inosine) and does not accept 6-aminopurines or 6-alkylpurines, whereas E. coli PNP readily cleaves 6-alkylpurine ribosides . The 6-methylpurine deoxyriboside (MeP-dR) has been explicitly shown to be cleaved by E. coli PNP but not by the human enzyme . Although a direct head-to-head experiment for the 6-ethyl riboside against human PNP has not been published, the shared 6-alkyl substitution pattern places the ethyl derivative in the same substrate class expected to be selectively activated by bacterial PNP .

Enzyme selectivity Human vs. bacterial PNP Off-target activation risk

Optimal Research and Procurement Applications for 6-Ethyl-9-(β-D-ribofuranosyl)purine Based on Quantitative Evidence


Gene-Directed Enzyme Prodrug Therapy (GDEPT) for Colon Carcinoma – DLD-1 Xenograft Models

The 6-ethyl riboside achieves an IC₅₀ of 1 μM in DLD-1 colon cancer cells, 23-fold more potent than the 6-cyclopropyl analog (23 μM) . In a GDEPT protocol where tumor cells are transfected with E. coli PNP, the ethyl prodrug is expected to release 6-ethylpurine selectively within the tumor microenvironment, killing bystander cells with sub-micromolar efficiency while sparing non-transfected tissues that express only human PNP . Its moderate E. coli PNP cleavage rate (69,000 nmol/mg/h) may reduce the risk of premature systemic activation compared to the faster-cleaved 6-methyl analog .

Prostate (PC-3) and Renal (CAKI-1) Cancer Prodrug Screening Panels

With IC₅₀ values of 0.3 μM in both PC-3 prostate and CAKI-1 renal carcinoma lines, the 6-ethyl riboside is among the most potent C-6 substituted purine ribosides tested against these histotypes . Procurement for urological oncology screening is justified by the 3-fold superiority over the 6-cyclopropyl analog (IC₅₀ 0.9 μM in PC-3) and the >200-fold superiority over 6-phenyl in certain cell lines . The compound's favorable synthetic yield (82%) further enables cost-effective panel-scale procurement .

Enzymology Studies of Purine Nucleoside Phosphorylase Substrate Tolerance

The 6-ethyl riboside serves as a valuable tool compound for probing the hydrophobic pocket of E. coli PNP. Its specific activity (69,000 nmol/mg/h) is distinguishable from both the methyl (84,000) and propyl (72,000) analogs, allowing quantitative structure-activity relationship (QSAR) studies of C-6 substituent effects . The compound has also been documented to undergo phosphorolysis by E. coli PNP to yield 6-ethylpurine + α-D-ribose 1-phosphate, as recorded in the BRENDA enzyme database, confirming its utility as a positive control substrate .

Reference Standard for HPLC-Based PNP Activity Assays in Drug Discovery

The 6-ethyl riboside has a validated HPLC retention time (RT 12.64 min under a 10–90% MeOH linear gradient on a BDS Hypersil C-18 column) , and its phosphorolysis product 6-ethylpurine is readily separated and quantified by UV detection (λₘₐₓ 261.2 nm at pH 7) . This makes the compound suitable as a calibration standard for in vitro PNP activity screening assays, where it can serve as a mid-range substrate between the ultra-rapid adenosine and the slow phenyl derivative .

Quote Request

Request a Quote for 9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.